molecular formula C7H12N4O4 B13126781 2,2'-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol CAS No. 84522-06-5

2,2'-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol

Cat. No.: B13126781
CAS No.: 84522-06-5
M. Wt: 216.19 g/mol
InChI Key: OMHXPLFYQWATCP-UHFFFAOYSA-N
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Description

2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The compound features a triazine ring substituted with amino and oxy groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate . The reaction conditions may vary, but typically involve refluxing the mixture to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis.

    Biology: It can be used in the development of bioactive compounds, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of cancer treatment.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol involves its interaction with molecular targets through its amino and oxy groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as its use in pharmaceuticals or materials science.

Comparison with Similar Compounds

Uniqueness: 2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.

Properties

CAS No.

84522-06-5

Molecular Formula

C7H12N4O4

Molecular Weight

216.19 g/mol

IUPAC Name

2-[[4-amino-6-(2-hydroxyethoxy)-1,3,5-triazin-2-yl]oxy]ethanol

InChI

InChI=1S/C7H12N4O4/c8-5-9-6(14-3-1-12)11-7(10-5)15-4-2-13/h12-13H,1-4H2,(H2,8,9,10,11)

InChI Key

OMHXPLFYQWATCP-UHFFFAOYSA-N

Canonical SMILES

C(COC1=NC(=NC(=N1)N)OCCO)O

Origin of Product

United States

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